4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL
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Overview
Description
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a compound that features a piperidine ring substituted with a hydroxyl group and a thioether linkage to a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol under mild conditions.
Piperidine Ring Substitution: The final step involves the substitution of the piperidine ring with the thioether-linked imidazole derivative, typically under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Tosyl chloride, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Tosylates, esters.
Scientific Research Applications
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, making it useful in coordination chemistry . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Similar imidazole structure but with a carboxylic acid group instead of a thioether linkage.
2-(1-Methyl-1H-imidazol-4-yl)ethanol: Similar imidazole structure but with an ethanol group instead of a piperidine ring.
Uniqueness
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is unique due to its combination of a piperidine ring, a thioether linkage, and an imidazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
The compound 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a complex organic structure that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including antimicrobial, anticancer, and biochemical interactions.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N3S with a molecular weight of approximately 212.32 g/mol. The compound features a piperidine ring substituted with an imidazole moiety linked through a thiomethyl group, which is crucial for its biological activity.
Biological Activity Overview
Research into the biological activities of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that derivatives of piperidine, including those with imidazole substitutions, exhibit significant antimicrobial properties. For instance, some piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that it can inhibit tumor cell proliferation and migration, triggering cell death mechanisms such as ferroptosis . Notably, the mechanism involves the modulation of the KEAP1-NRF2-GPX4 axis, which is critical in cellular oxidative stress responses.
Key Findings:
- Inhibition of tumor cell proliferation and migration.
- Induction of ferroptosis through oxidative stress pathways.
3. Biochemical Interactions
The compound's unique structure allows it to interact with various biological targets. Molecular docking studies suggest strong binding affinities to proteins involved in cancer pathways . The interactions are facilitated by the imidazole ring's ability to participate in hydrogen bonding and pi-stacking interactions.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Piperidine Derivatives : A study demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, highlighting the importance of structural variations in enhancing efficacy .
- Ferroptosis Induction : Another study focused on the induction of ferroptosis in cancer cells by similar compounds, providing insights into potential therapeutic applications for drug-resistant tumors .
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-4-ol |
InChI |
InChI=1S/C10H17N3OS/c1-13-7-6-12-9(13)15-8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
XHFCQXHLSLDUTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2(CCNCC2)O |
Origin of Product |
United States |
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